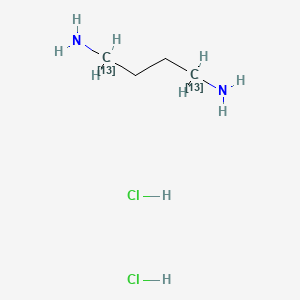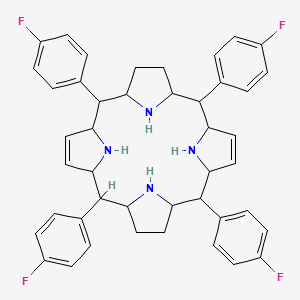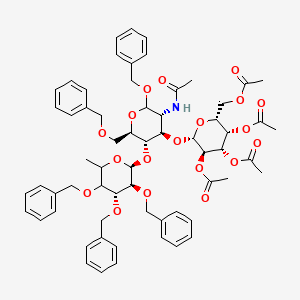
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid is a boronic acid derivative with the molecular formula C14H13BClNO3 and a molecular weight of 289.53 g/mol . This compound is characterized by the presence of a benzylcarbamoyl group and a chlorine atom attached to a benzene ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzoic acid with benzylamine to form the corresponding amide.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid undergoes various chemical reactions, including:
Types of Reactions:
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include biaryl compounds and other substituted benzene derivatives.
Applications De Recherche Scientifique
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzylcarbamoyl-2-chlorobenzeneboronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
4-Benzylcarbamoyl-2-chlorobenzeneboronic acid can be compared with other boronic acid derivatives:
Propriétés
Formule moléculaire |
C14H13BClNO3 |
|---|---|
Poids moléculaire |
289.52 g/mol |
Nom IUPAC |
[4-(benzylcarbamoyl)-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c16-13-8-11(6-7-12(13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) |
Clé InChI |
KZNFIAMJDIXVJT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















